molecular formula C11H22O B14463633 (1-Ethoxy-1-methylethyl)cyclohexane CAS No. 72727-64-1

(1-Ethoxy-1-methylethyl)cyclohexane

Cat. No.: B14463633
CAS No.: 72727-64-1
M. Wt: 170.29 g/mol
InChI Key: MQFSZQIPCBEAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethoxy-1-methylethyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethoxy group and a methylethyl group attached to a cyclohexane ring. The molecular formula of this compound is C11H22O .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-1-methylethyl)cyclohexane typically involves the alkylation of cyclohexane with ethyl and methylethyl groups. One common method is the reaction of cyclohexane with ethyl iodide and isopropyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxy-1-methylethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Ethoxy-1-methylethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-methylethyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy and methylethyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    Isopropylcyclohexane: Similar structure with an isopropyl group instead of the ethoxy and methylethyl groups.

    Cyclohexanol: A hydroxyl-substituted cyclohexane.

Uniqueness: (1-Ethoxy-1-methylethyl)cyclohexane is unique due to the presence of both ethoxy and methylethyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

72727-64-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-ethoxypropan-2-ylcyclohexane

InChI

InChI=1S/C11H22O/c1-4-12-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3

InChI Key

MQFSZQIPCBEAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.